REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([N:33]=C(C2C=CC=CC=2)C2C=CC=CC=2)=[N:4][CH:5]=[CH:6][C:7]=1[O:8][C:9]1[CH:14]=[CH:13][C:12]([NH:15][C:16]([C:18]2[C:23](=[O:24])[C:22]([C:25]3[CH:30]=[CH:29][C:28]([F:31])=[CH:27][CH:26]=3)=[CH:21][NH:20][CH:19]=2)=[O:17])=[CH:11][C:10]=1[F:32].C(=O)([O-])[O-].[K+].[K+].[P:53]([O:65]CCl)([O:60]C(C)(C)C)([O:55][C:56](C)(C)C)=[O:54].Cl>CN(C=O)C.CCOC(C)=O.CCO.O>[P:53]([OH:65])([OH:60])([O:55][CH2:56][N:20]1[CH:21]=[C:22]([C:25]2[CH:30]=[CH:29][C:28]([F:31])=[CH:27][CH:26]=2)[C:23](=[O:24])[C:18]([C:16](=[O:17])[NH:15][C:12]2[CH:13]=[CH:14][C:9]([O:8][C:7]3[CH:6]=[CH:5][N:4]=[C:3]([NH2:33])[C:2]=3[Cl:1])=[C:10]([F:32])[CH:11]=2)=[CH:19]1)=[O:54] |f:1.2.3|
|
Name
|
N-(4-(3-chloro-2-(diphenylmethyleneamino)pyridin-4-yloxy)-3-fluorophenyl)-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide
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Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=CC1OC1=C(C=C(C=C1)NC(=O)C1=CNC=C(C1=O)C1=CC=C(C=C1)F)F)N=C(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
7.64 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
9.19 g
|
Type
|
reactant
|
Smiles
|
P(=O)(OC(C)(C)C)(OC(C)(C)C)OCCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water (200 mL), aq 10% LiCl (3×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a residue, which
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at rt for 15 min
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with 50% EtOH/H2O (5×), water, EtOH, and EtOAc
|
Type
|
CUSTOM
|
Details
|
The solid was dried under vacuum
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(OCN1C=C(C(C(=C1)C1=CC=C(C=C1)F)=O)C(NC1=CC(=C(C=C1)OC1=C(C(=NC=C1)N)Cl)F)=O)(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |